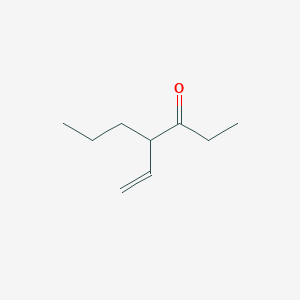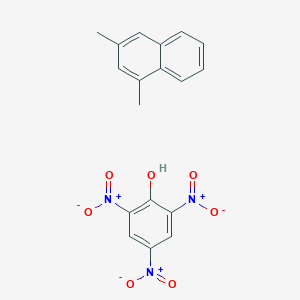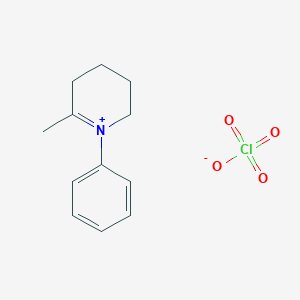
8,15-Dihydroxypentadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,15-Dihydroxypentadec-2-enoic acid is a carboxylic acid with a unique structure characterized by the presence of hydroxyl groups at the 8th and 15th positions and a double bond at the 2nd position. This compound is part of the ω-hydroxy fatty acids family, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,15-Dihydroxypentadec-2-enoic acid typically involves multi-step organic reactions. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. The final step involves reduction and hydrolysis to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves using readily available raw materials and optimizing reaction conditions to maximize yield and purity while minimizing byproducts and waste .
Chemical Reactions Analysis
Types of Reactions: 8,15-Dihydroxypentadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 8,15-diketopentadec-2-enoic acid.
Reduction: Formation of 8,15-dihydroxypentadecanoic acid.
Substitution: Formation of 8,15-dichloropentadec-2-enoic acid.
Scientific Research Applications
8,15-Dihydroxypentadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,15-Dihydroxypentadec-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its biological activity. It can modulate enzyme activity, interact with cellular receptors, and influence gene expression. The exact pathways and targets are still under investigation, but its effects on lipid metabolism and inflammatory responses are well-documented .
Comparison with Similar Compounds
15-Hydroxypentadecanoic acid: Similar structure but lacks the double bond at the 2nd position.
Pentadec-2-enoic acid: Similar structure but lacks the hydroxyl groups at the 8th and 15th positions.
Uniqueness: 8,15-Dihydroxypentadec-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
111368-75-3 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
8,15-dihydroxypentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O4/c16-13-9-5-1-2-6-10-14(17)11-7-3-4-8-12-15(18)19/h8,12,14,16-17H,1-7,9-11,13H2,(H,18,19) |
InChI Key |
FTXVUJSWQPZWLE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(CCCCC=CC(=O)O)O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
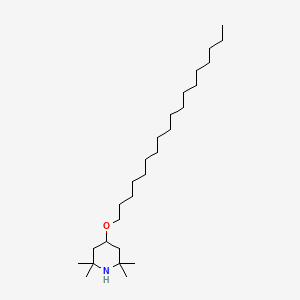
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

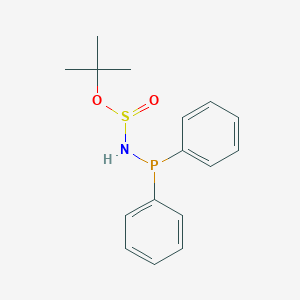
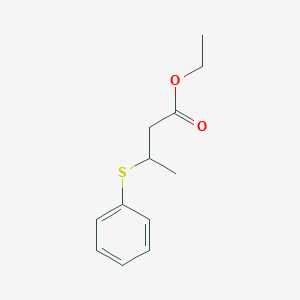
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
